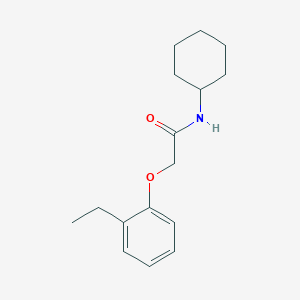

N-cyclohexyl-2-(2-ethylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclohexyl-2-(2-ethylphenoxy)acetamide, also known as CX-5461, is a synthetic small molecule that has been developed as a potential anticancer agent. It was initially identified as a compound that could selectively inhibit RNA polymerase I (Pol I), which is responsible for the transcription of ribosomal RNA (rRNA) in the nucleolus. CX-5461 has since been shown to have a range of other effects on cancer cells, including inducing DNA damage, activating the p53 tumor suppressor pathway, and promoting cell cycle arrest and apoptosis.

Applications De Recherche Scientifique

Synthesis and Applications in Drug Development

N-cyclohexyl-2-(2-ethylphenoxy)acetamide derivatives have been explored in the synthesis of potential therapeutic compounds. For instance, the study of chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, demonstrates the relevance of similar compounds in drug development (Magadum & Yadav, 2018). Another study highlights the synthesis of novel acetamide derivatives, including this compound, for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents (Rani, Pal, Hegde, & Hashim, 2016).

Biological Activities and Pharmacological Potentials

The biological activities of this compound derivatives have been extensively studied. For example, acetaminophen, a derivative, was shown to be conjugated with arachidonic acid in the brain and spinal cord to form a potent TRPV1 agonist, suggesting its involvement in pain and thermoregulation pathways (Högestätt et al., 2005). Another study synthesized 2-(substituted phenoxy) acetamide derivatives and assessed their anticancer, anti-inflammatory, and analgesic activities, indicating the pharmacological potentials of such compounds (Rani, Pal, Hegde, & Hashim, 2014).

Chemical Properties and Functionalization

The chemical properties and potential functionalization of this compound and related compounds have been a subject of research. Studies such as the conversion of phenol to cyclohexanone using various catalysts (Wang et al., 2011) and the electrochemical study of acetaminophen (Fanjul-Bolado et al., 2009) demonstrate the broad scope of applications in chemical synthesis and analysis.

Propriétés

IUPAC Name |

N-cyclohexyl-2-(2-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-2-13-8-6-7-11-15(13)19-12-16(18)17-14-9-4-3-5-10-14/h6-8,11,14H,2-5,9-10,12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATHUSPQCLDMPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5565047.png)

![6-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5565057.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5565058.png)

![2-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5565065.png)

![N-cyclopropyl-3-{5-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5565070.png)

![N,4-dimethyl-N-[3-(methylthio)benzyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5565083.png)

![3-[1-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565087.png)

![1-benzyl-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5565089.png)

![1-(cis-4-aminocyclohexyl)-N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5565100.png)

![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5565105.png)